molecular formula C23H34N4O3S B12625355 3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12625355
M. Wt: 446.6 g/mol
InChI Key: APVNXOCGHGIUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This small molecule specifically targets the PI3Kα isoform and inhibits mTORC1 and mTORC2 complexes, making it a crucial tool for probing the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. Its research value is significant in oncology, where it is used in vitro and in vivo to study tumorigenesis, assess the therapeutic potential of pathway inhibition, and understand mechanisms of drug resistance. The compound has shown promising anti-tumor efficacy in preclinical models, and research indicates its structure is related to a series of imidazo[1,2-a]pyridine and thieno[3,2-d]pyrimidine derivatives developed as potent PI3K/mTOR inhibitors with good pharmacokinetic properties. This reagent is presented for research purposes only and is not intended for diagnostic or therapeutic use. Our supply is characterized by high purity and batch-specific analytical data to ensure reproducibility in your critical experiments.

Properties

Molecular Formula

C23H34N4O3S

Molecular Weight

446.6 g/mol

IUPAC Name

3-(2-methylpropyl)-2-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H34N4O3S/c1-15(2)13-27-22(29)20-17-7-5-6-8-18(17)31-21(20)24-23(27)26-11-9-25(10-12-26)19(28)14-30-16(3)4/h15-16H,5-14H2,1-4H3

InChI Key

APVNXOCGHGIUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)COC(C)C)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Formation of the Benzothieno-Pyrimidine Core

The initial step involves constructing the benzothieno-pyrimidine framework. This can be achieved through a multi-step reaction involving:

  • Cyclization Reactions : Typically involving a condensation reaction between appropriate thiophene and pyrimidine derivatives.
  • Reagents : Common reagents include strong bases (e.g., sodium hydride) and electrophiles suitable for nucleophilic attack.

Acetylation and Ether Formation

Following piperazine introduction, acetylation is performed to install the acetyl group on the piperazine nitrogen:

  • Acetylation Reaction : This typically involves reacting the piperazine derivative with acetic anhydride or acetyl chloride.
  • Ether Formation : The ether linkage with propan-2-ol can be formed through a Williamson ether synthesis approach, using sodium hydride to deprotonate propan-2-ol followed by nucleophilic attack on an appropriate alkyl halide.

Final Assembly and Purification

The final assembly involves ensuring all components are correctly linked and any protecting groups are removed if necessary:

  • Deprotection Steps : If any protecting groups were used during synthesis, they must be removed using standard deprotection methods (e.g., acid or base hydrolysis).

  • Purification Techniques : The final product can be purified through recrystallization or chromatographic techniques (e.g., silica gel chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 20886-96-8)
  • Structure : Substitution at position 2 with a piperidinylmethyl group instead of the acetylpiperazine moiety.
  • Molecular Formula : C₁₆H₂₁N₃OS (Molar mass: 303.42 g/mol).
  • Key Differences :
    • The absence of the acetyloxy group reduces hydrogen-bonding capacity.
    • Piperidine (saturated 6-membered ring) vs. piperazine (6-membered ring with two nitrogen atoms) alters basicity and receptor interactions.
  • Implications : Reduced polarity compared to the target compound, likely affecting solubility and blood-brain barrier penetration .
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-...-pyrimidin-4(3H)-one (CAS 477331-37-6)
  • Structure : Aryl substituents (4-methoxyphenyl) at position 3 and a sulfanyl group at position 2.
  • Key Differences: Sulfanyl (S–) groups enhance nucleophilicity and may influence redox activity.
  • Implications : Higher susceptibility to oxidative metabolism compared to the acetylpiperazine substituent in the target compound .

Substituent Variations in Piperazine Derivatives

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one
  • Structure: Pyrido[3,4-d]pyrimidinone core with a pyridinylpiperazine group.
  • Synthesis : Reductive amination of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde with 1-(pyridin-2-yl)piperazine.
  • Key Differences: Pyrido core vs. benzothieno core: Reduced aromaticity and ring strain may impact binding to planar biological targets. Pyridinylpiperazine introduces additional hydrogen-bonding sites.
  • Implications : Enhanced solubility due to the pyridine nitrogen, but reduced lipophilicity compared to the target compound .

Functional Group Comparisons

Compound Position 2 Substituent Position 3 Substituent Core Structure Biological Implications
Target Compound 4-[(Propan-2-yloxy)acetyl]piperazine 2-Methylpropyl Benzothieno[2,3-d]pyrimidinone Balanced lipophilicity and H-bonding capacity
CAS 20886-96-8 Piperidinylmethyl Benzothieno[2,3-d]pyrimidinone Reduced polarity, potential CNS activity
CAS 477331-37-6 (3-Methylbenzyl)sulfanyl 4-Methoxyphenyl Benzothieno[2,3-d]pyrimidinone Higher metabolic lability
Pyrido[3,4-d]pyrimidinone Derivative Pyridinylpiperazine Pyrido[3,4-d]pyrimidinone Improved solubility, reduced aromaticity

Biological Activity

The compound 3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize its biological activity based on available data, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H30N4O2S
  • Molecular Weight : 414.57 g/mol
  • IUPAC Name : 3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses that may be beneficial in treating certain diseases.
  • Receptor Modulation : The compound exhibits affinity for several receptors, including those involved in neurotransmission and hormonal regulation. Its ability to modulate receptor activity can impact physiological processes such as mood regulation and pain perception.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study highlighted the compound's efficacy in inhibiting the proliferation of breast cancer cells by disrupting cell cycle progression and promoting apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues. This suggests a potential application in treating conditions like Alzheimer’s disease .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound led to a significant reduction in cell viability at concentrations above 10 µM after 48 hours, with associated increases in apoptotic markers .
  • Antimicrobial Efficacy Assessment :
    • Objective : To test the antibacterial properties against common pathogens.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity .
  • Neuroprotection in Rodent Models :
    • Objective : To assess neuroprotective effects in models of oxidative stress.
    • Findings : Treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function tests compared to controls .

Q & A

Q. Q: What are the common synthetic routes for synthesizing this compound?

A : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Core Formation : Construction of the benzothieno[2,3-d]pyrimidin-4(3H)-one core through palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates .
  • Piperazine Functionalization : Introduction of the 4-[(propan-2-yloxy)acetyl]piperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Side-Chain Incorporation : Alkylation or acylation reactions to attach the 2-methylpropyl group to the pyrimidine nitrogen .

Q. Key Reaction Table :

StepReaction TypeReagents/ConditionsYield Range
Core FormationReductive CyclizationPd(OAc)₂, HCO₂H, 80–100°C40–60%
Piperazine CouplingNucleophilic SubstitutionDIPEA, DMF, RT, 12h50–70%
AlkylationSN2 ReactionNaH, THF, 0°C→RT60–80%

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A : Critical parameters include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance reductive cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve piperazine coupling, while THF minimizes side reactions during alkylation .
  • Temperature Control : Lower temperatures (0–5°C) during alkylation reduce byproduct formation .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) to isolate high-purity fractions .

Basic Analytical Characterization

Q. Q: What analytical techniques are used to confirm the compound’s structure?

A : Standard methods include:

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 1.2–1.4 ppm for isopropyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₃₄N₄O₃S: 482.235) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Structural Elucidation

Q. Q: How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

A : Advanced strategies:

  • 2D NMR : HSQC and HMBC experiments correlate proton-carbon couplings to resolve complex splitting in the piperazine and thienopyrimidine regions .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity in the piperazine ring .

Basic Biological Screening

Q. Q: What in vitro assays are suitable for initial bioactivity screening?

A : Common approaches:

  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Target Identification

Q. Q: How can researchers identify the compound’s molecular targets?

A : Use:

  • Proteomics : Chemical proteomics with immobilized compound derivatives to capture binding proteins .
  • Docking Studies : Molecular docking into homology models of suspected targets (e.g., kinase domains) using software like AutoDock Vina .
  • CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .

Data Contradiction Resolution

Q. Q: How should conflicting spectral or bioactivity data be addressed?

A : Methodological solutions:

  • Orthogonal Validation : Cross-check NMR assignments with COSY and NOESY, and confirm purity via LC-MS .
  • Statistical Analysis : Use Bland-Altman plots to compare bioassay replicates and identify outliers .
  • Synthetic Reproducibility : Repeat reactions with rigorously dried solvents and inert atmospheres to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.